molecular formula C17H14FN3O2 B2907520 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1105216-72-5

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2907520
CAS RN: 1105216-72-5
M. Wt: 311.316
InChI Key: JCTGGFNIACDIKR-UHFFFAOYSA-N
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Description

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide, also known as compound X, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Compound X has been the subject of scientific research due to its potential applications in the field of medicine. One area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of NF-κB, a transcription factor that plays a key role in inflammation.
Another area of research has focused on the potential use of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X as an anti-cancer agent. Studies have shown that 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X can induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the development of cancer.

Mechanism of Action

The mechanism of action of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X is not fully understood, but studies have shown that it can inhibit the activity of various enzymes and transcription factors. One proposed mechanism is that 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X inhibits the activity of HDACs, leading to an increase in acetylation of histones and other proteins. This can lead to changes in gene expression and cell differentiation.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X can have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X has been shown to have neuroprotective effects. Studies have also shown that 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X can inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments, including its stability and solubility in various solvents. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X. One area of research could focus on its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another area of research could focus on its potential as an anti-viral agent, as studies have shown that it can inhibit the replication of certain viruses. Additionally, research could focus on the development of more efficient methods for synthesizing 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X, which could increase its availability for use in experiments.

Synthesis Methods

Compound X has been synthesized using various methods, including the reaction of 2-fluorobenzaldehyde with hydroxylamine hydrochloride to form 2-fluoro-5-(2-fluorophenyl)isoxazole. This intermediate 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is then reacted with pyridine-2-carboxaldehyde to form 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X. Other methods of synthesis include the reaction of 2-fluoro-5-nitrophenyl isoxazole with pyridine-2-carboxaldehyde and the reaction of 2-fluoro-5-(2-nitrophenyl)isoxazole with pyridine-2-carboxaldehyde.

properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-15-7-2-1-6-14(15)16-9-13(21-23-16)10-17(22)20-11-12-5-3-4-8-19-12/h1-9H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTGGFNIACDIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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